2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside
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Overview
Description
The compound 2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside is a complex organic molecule characterized by multiple chlorobenzoyl groups and a hydroxylated oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside typically involves the esterification of hydroxyl groups with 4-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,5R)-5-Chloro-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-chlorobenzoate]
- [(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
Uniqueness
The uniqueness of 2,3,5-Tri-O-p-chlorobenzoyl-D-ribofuranoside lies in its specific arrangement of chlorobenzoyl groups and the hydroxylated oxolane ring, which confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C₂₆H₁₉Cl₃O₈ |
---|---|
Molecular Weight |
565.78 |
Origin of Product |
United States |
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